

Spectroscopic Analysis of 4-Propylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Propylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Propylpyridine** (CAS: 1122-81-2), a heterocyclic aromatic compound. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **4-Propylpyridine** in research and development settings.

Spectroscopic Data Summary

The following sections provide quantitative spectroscopic data for **4-Propylpyridine**. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **4-Propylpyridine** by providing information about the chemical environment of its hydrogen (^1H) and carbon (^{13}C) atoms.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **4-Propylpyridine** exhibits distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the propyl side chain. The spectrum was recorded in deuterated chloroform (CDCl_3).[\[1\]](#)

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
H-2, H-6 (α -protons)	~8.48	Doublet	2H
H-3, H-5 (β -protons)	~7.10	Doublet	2H
-CH ₂ - (Benzylic)	~2.58	Triplet	2H
-CH ₂ - (Methylene)	~1.66	Sextet	2H
-CH ₃ (Methyl)	~0.95	Triplet	3H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of readily available, explicitly published data, the following chemical shifts are estimated based on established values for substituted pyridines and alkyl chains. The spectrum is predicted for a CDCl₃ solvent.

Assignment	Predicted Chemical Shift (δ) ppm
C-4 (Quaternary)	~154
C-2, C-6 (α -carbons)	~149
C-3, C-5 (β -carbons)	~123
-CH ₂ - (Benzylic)	~37
-CH ₂ - (Methylene)	~24
-CH ₃ (Methyl)	~14

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **4-Propylpyridine** by measuring the absorption of infrared radiation, which excites molecular vibrations. The data below corresponds to a neat sample analyzed via a capillary cell.[2]

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3030	Aromatic C-H Stretch	Medium
2959, 2931, 2871	Aliphatic C-H Stretch	Strong
1605, 1559	C=C & C=N Ring Stretching	Strong
1465	-CH ₂ - Scissoring	Medium
1420	Aromatic Ring Vibration	Medium
1379	-CH ₃ Symmetric Bend	Medium
825	C-H Out-of-Plane Bending (para-substitution)	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-Propylpyridine**, aiding in its identification and structural confirmation. The data presented is from Electron Ionization (EI) Mass Spectrometry.^[2]

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
121	88.8	[M] ⁺ (Molecular Ion)
106	41.4	[M - CH ₃] ⁺
93	100.0	[M - C ₂ H ₄] ⁺ (Base Peak, via McLafferty rearrangement)
92	56.4	[M - C ₂ H ₅] ⁺
65	34.3	Pyridinium fragment degradation

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are designed for a liquid sample such as **4-Propylpyridine**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 15-20 mg of the **4-Propylpyridine** sample into a clean, dry vial.
 - Using a calibrated pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Sample Filtration and Transfer:
 - Prepare a filter pipette by placing a small plug of glass wool into a Pasteur pipette.
 - Transfer the prepared solution from the vial through the filter pipette directly into a clean, high-quality 5 mm NMR tube.
 - Ensure the liquid column in the NMR tube is approximately 4-5 cm high.
- Instrument Setup and Data Acquisition:
 - Wipe the exterior of the NMR tube clean and insert it into a spinner turbine, adjusting its depth with a gauge.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, maximizing spectral resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum.

IR Spectroscopy Protocol (Neat Liquid Film)

- Sample Preparation:
 - Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator.
 - Using a clean pipette, place one small drop of neat **4-Propylpyridine** onto the center of one salt plate.
 - Carefully place the second salt plate on top of the first, gently rotating it to spread the liquid into a thin, uniform film between the plates. Ensure no air bubbles are trapped.
- Instrument Setup and Data Acquisition:
 - Place the sandwiched plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam path to account for atmospheric CO_2 and H_2O .
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-600 cm^{-1}).
- Data Processing and Cleaning:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or methylene chloride), then return them to the

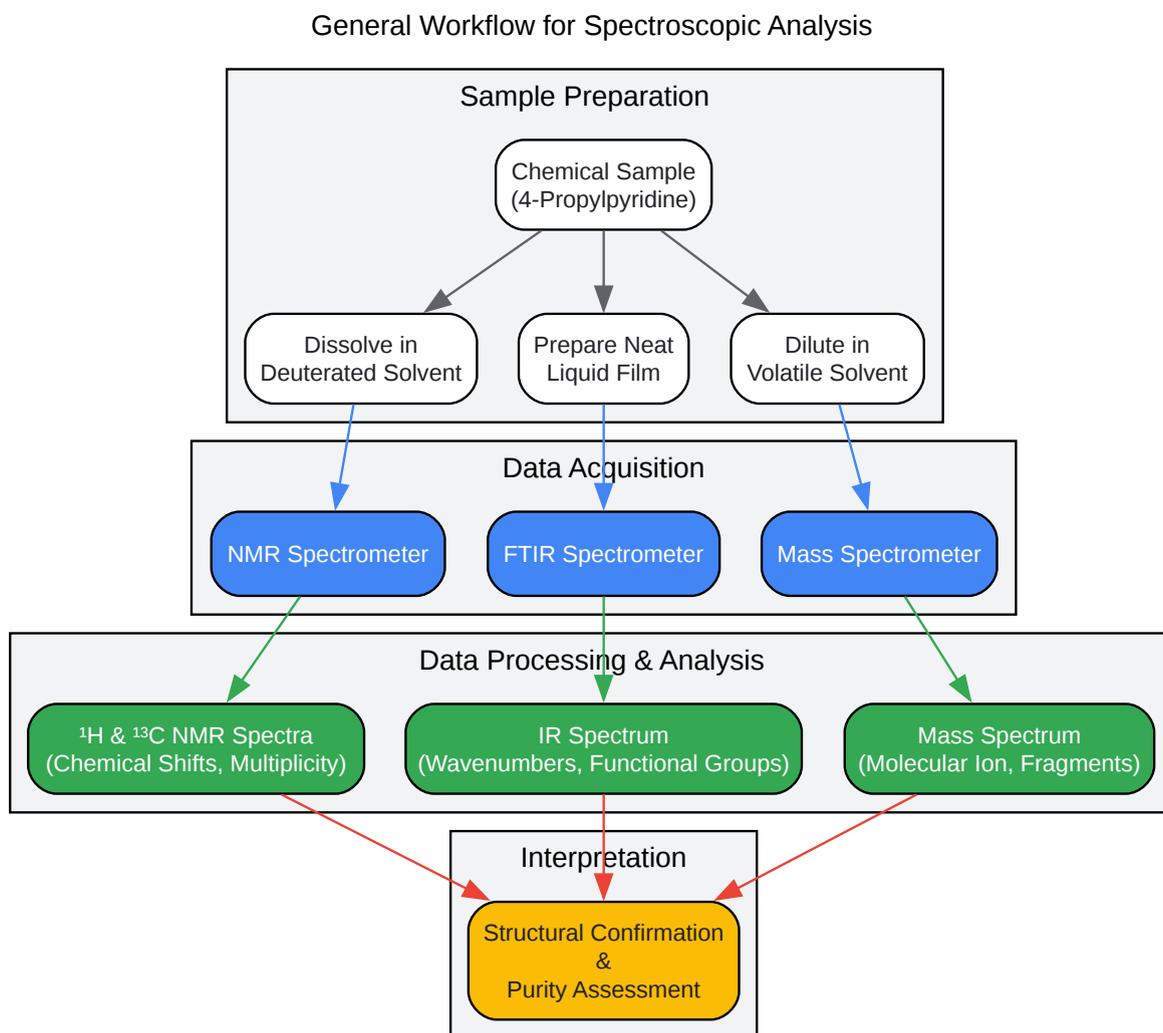
desiccator.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Preparation:
 - Prepare a stock solution of **4-Propylpyridine** at a concentration of approximately 1 mg/mL in a volatile organic solvent (e.g., methanol or acetonitrile).
 - Perform a serial dilution to create a final working solution with a concentration in the low $\mu\text{g/mL}$ to ng/mL range. The optimal concentration should be determined based on instrument sensitivity.
 - Filter the final solution through a syringe filter (e.g., 0.22 μm) to remove any particulate matter.
 - Transfer the filtered sample into an appropriate autosampler vial.
- Instrument Setup and Data Acquisition:
 - The sample is typically introduced into the mass spectrometer via a direct infusion pump or through a gas chromatograph (GC-MS).
 - For GC-MS, an appropriate column and temperature program must be selected to ensure proper separation and elution of **4-Propylpyridine**.
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Data Analysis:
 - The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion.
 - The resulting mass spectrum is plotted as relative intensity versus m/z . The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Propylpyridine**.



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Caption: Workflow for the spectroscopic characterization of **4-Propylpyridine**.

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